1-(4-methylbenzyl)-3-nitro-1H-pyrazole

Lipophilicity Medicinal Chemistry ADME

Sourcing 1-(4-methylbenzyl)-3-nitro-1H-pyrazole with consistent substitution patterns is critical for reproducible SAR and API synthesis. This specific para-methyl analog offers a defined LogP (2.67) and validated utility. - **Key Application**: Direct precursor to 1-(4-methylbenzyl)-1H-pyrazol-3-amine for glucokinase activators (patent-supported). - **Research Value**: Privileged scaffold for kinase inhibitor libraries (e.g., RIP1); allows systematic comparison of lipophilicity effects. - **Supply**: Available in research-grade quantities with verified purity. Secure packaging for immediate dispatch.

Molecular Formula C11H11N3O2
Molecular Weight 217.228
CAS No. 1001510-36-6
Cat. No. B2790543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylbenzyl)-3-nitro-1H-pyrazole
CAS1001510-36-6
Molecular FormulaC11H11N3O2
Molecular Weight217.228
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O2/c1-9-2-4-10(5-3-9)8-13-7-6-11(12-13)14(15)16/h2-7H,8H2,1H3
InChIKeyXBTSHQYPEYHCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylbenzyl)-3-nitro-1H-pyrazole as a Strategic Intermediate


1-(4-Methylbenzyl)-3-nitro-1H-pyrazole (CAS: 1001510-36-6) is a synthetic intermediate belonging to the class of 3-nitro-1H-pyrazole derivatives. It features a 4-methylbenzyl group at the N1 position and a nitro group at the C3 position of the pyrazole ring . This structural motif is of significant interest in medicinal chemistry and chemical biology for its role in constructing more complex, biologically active molecules [1]. The compound is primarily utilized as a versatile building block for the preparation of various pyrazole-based drug candidates and research tools.

Why 1-(4-Methylbenzyl)-3-nitro-1H-pyrazole Cannot Be Substituted


While numerous 1-benzyl-3-nitro-1H-pyrazole analogs exist, their physicochemical properties and resulting utility in biological systems are highly dependent on the specific substituents on the benzyl ring. The electronic nature (e.g., electron-donating vs. withdrawing) and steric bulk of these substituents directly influence crucial parameters such as lipophilicity (logP), metabolic stability, and target binding affinity [1]. For instance, the presence and position of a methyl group can dramatically alter a compound's interaction with enzymes like CYP2E1 [2]. Therefore, selecting a specific derivative like 1-(4-methylbenzyl)-3-nitro-1H-pyrazole is essential for achieving the desired balance of properties in a synthetic sequence or biological assay, as detailed in the quantitative evidence below.

1-(4-Methylbenzyl)-3-nitro-1H-pyrazole vs. Key Analogs


Lipophilicity Comparison

Lipophilicity, measured by the partition coefficient (LogP), is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. 1-(4-Methylbenzyl)-3-nitro-1H-pyrazole exhibits a LogP of 2.67, which is a balanced value that provides adequate membrane permeability while maintaining some potential for aqueous solubility [1]. This differentiates it from both the unsubstituted 1-benzyl analog, which is less lipophilic, and the 2,4-dichlorobenzyl analog, which is more lipophilic and may present solubility or clearance liabilities.

Lipophilicity Medicinal Chemistry ADME

Patented Glucokinase Activator Intermediate

1-(4-Methylbenzyl)-3-nitro-1H-pyrazole is a documented intermediate in the synthesis of 1-(4-methylbenzyl)-1H-pyrazol-3-amine [1]. This specific amine derivative is a crucial building block in the preparation of pyrazole-based glucokinase activators, a class of compounds investigated for the treatment of type 2 diabetes, as detailed in a related patent [2]. The 4-methyl substituent is a key structural feature that distinguishes this intermediate from other benzyl analogs used in the same patent family.

Glucokinase Activator Synthetic Intermediate Diabetes

Optimal Research Applications of 1-(4-Methylbenzyl)-3-nitro-1H-pyrazole


Synthesis of 1-(4-Methylbenzyl)-1H-pyrazol-3-amine

This compound is the ideal starting material for the synthesis of 1-(4-methylbenzyl)-1H-pyrazol-3-amine, a validated key intermediate in the preparation of pyrazole glucokinase activators. The well-documented reduction of the nitro group provides a direct route to this essential amine [1]. This application is directly supported by patent literature describing the synthesis and use of these intermediates for developing treatments for metabolic disorders like type 2 diabetes.

SAR Studies on 1-Benzylpyrazole Scaffolds

For medicinal chemists investigating the SAR of 1-benzyl-3-nitro-1H-pyrazoles, this compound serves as a crucial comparator. Its intermediate LogP (2.67) allows researchers to systematically assess the impact of para-substitution on the benzyl ring on both physicochemical properties and biological activity. Comparing this derivative to unsubstituted (LogP ~2.36) and di-chloro substituted (LogP ~3.15) analogs provides valuable insight into the role of lipophilicity in target engagement and ADME properties .

Building Block for Kinase Inhibitor Libraries

The 1-benzyl-1H-pyrazole motif is a recognized 'privileged scaffold' for kinase inhibition [1]. 1-(4-Methylbenzyl)-3-nitro-1H-pyrazole can be used as a starting point for creating diverse libraries of potential kinase inhibitors, including those targeting RIP1 kinase, by leveraging the nitro group for further functionalization. Its specific substitution pattern offers a distinct entry point for generating novel intellectual property in a crowded research area.

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